Apovincaminic Acid Hydrochloride Salt
Description
Historical Context and Discovery
The discovery and development of this compound emerged from extensive research into vinca alkaloids during the latter half of the 20th century. The compound's origins trace back to the systematic investigation of vincamine, an alkaloid first isolated from the periwinkle plant Catharanthus roseus. The historical development of this compound reflects the broader evolution of pharmaceutical chemistry's approach to natural product modification and optimization.
Early research in the 1970s and 1980s focused on understanding the metabolic pathways of vincamine derivatives, leading to the identification of apovincaminic acid as a primary metabolite. The synthesis of the hydrochloride salt form represented a crucial advancement in pharmaceutical formulation, as researchers sought to improve the stability and bioavailability of the parent compound. Historical synthesis approaches initially employed traditional cyclization methods, including Bischler-Napieralski and Pictet-Spengler reactions, to construct the complex pentacyclic structure characteristic of this alkaloid family.
The development timeline shows significant progress in synthetic methodology during the 1980s, when researchers like Hermann and colleagues successfully completed total synthesis of related vincamine compounds using innovative alkylation and cyclization strategies. This period marked the foundation for understanding the structural requirements necessary for biological activity in this class of compounds. The subsequent focus on salt formation and formulation optimization led to the development of the hydrochloride salt variant, which demonstrated superior pharmaceutical properties compared to the free acid form.
Position in Alkaloid Chemistry
This compound occupies a distinctive position within the broader classification of indole alkaloids, representing a sophisticated example of pentacyclic alkaloid architecture. The compound belongs to the eburnamine-type alkaloids, characterized by their complex ring systems and specific stereochemical arrangements that contribute to their biological activity. This classification places the compound within a select group of alkaloids known for their neurotropic properties and therapeutic potential.
The structural complexity of this compound demonstrates the advanced molecular architecture typical of higher-order alkaloids. The compound features a pentacyclic ring system with specific stereochemical configurations at critical positions, including defined stereocenters that influence its biological activity. The molecular formula C₂₀H₂₃ClN₂O₂ reflects the addition of hydrochloric acid to the parent compound, resulting in enhanced stability and solubility characteristics.
| Chemical Classification | Details |
|---|---|
| Primary Classification | Indole Alkaloid |
| Subclassification | Eburnamine-type Alkaloid |
| Ring System | Pentacyclic |
| Stereochemistry | Absolute configuration with 2 defined stereocenters |
| Molecular Formula | C₂₀H₂₃ClN₂O₂ |
| Chemical Abstract Service Number | 72296-47-0 |
The alkaloid's position in chemical taxonomy reflects its derivation from natural sources combined with synthetic modification. Unlike many simple alkaloids, this compound represents a bridge between natural product chemistry and synthetic pharmaceutical development. The compound's classification as a semi-synthetic derivative highlights the evolution of modern pharmaceutical chemistry, where natural scaffolds serve as templates for enhanced synthetic analogs.
Relationship to Vinpocetine and Vinca Alkaloids
The relationship between this compound and vinpocetine represents one of the most significant metabolic pathways in pharmaceutical alkaloid chemistry. Apovincaminic acid serves as the primary active metabolite of vinpocetine, formed through de-esterification processes that occur following administration. This metabolic relationship establishes this compound as a crucial component in understanding vinpocetine's therapeutic mechanisms and duration of action.
Vinpocetine itself exists as a semi-synthetic derivative of vincamine, specifically functioning as the ethyl ester of apovincamine. The metabolic conversion from vinpocetine to apovincaminic acid occurs through enzymatic hydrolysis, resulting in the formation of the carboxylic acid functionality that characterizes the metabolite. This transformation represents a critical step in the compound's pharmacological activity, as the metabolite often demonstrates enhanced stability and prolonged activity compared to the parent ester compound.
The broader relationship to vinca alkaloids positions this compound within a family of compounds originally derived from Catharanthus roseus and related species. These alkaloids share common structural features, including indole ring systems and complex polycyclic architectures. However, this compound differs significantly from classical vinca alkaloids like vinblastine and vincristine, which function primarily as anti-mitotic agents, whereas apovincaminic acid demonstrates neurotropic activity.
| Compound Relationship | Structure Type | Primary Function | Chemical Abstract Service Number |
|---|---|---|---|
| Vincamine | Parent Alkaloid | Cerebrovascular Activity | 1617-90-9 |
| Vinpocetine | Ethyl Ester Derivative | Nootropic Agent | 42971-09-5 |
| Apovincaminic Acid | Primary Metabolite | Active Metabolite | 27773-65-5 |
| This compound | Salt Form | Research Compound | 72296-47-0 |
Significance in Pharmaceutical Chemistry Research
The significance of this compound in pharmaceutical chemistry research extends across multiple domains, including metabolite identification, pharmacokinetic studies, and neuroprotective compound development. Research investigations have established this compound as a critical tool for understanding the metabolic fate and duration of action of vinpocetine-based therapeutics. The compound's role as a stable, isolatable metabolite provides researchers with opportunities to study the active principles responsible for therapeutic effects independent of the parent compound.
Recent pharmaceutical research has focused on developing population pharmacokinetic models for apovincaminic acid, recognizing its importance in optimizing therapeutic regimens. These studies have employed high-performance liquid chromatography methods to quantify the compound in biological samples, enabling detailed pharmacokinetic analysis. The research demonstrates that apovincaminic acid exhibits complex pharmacokinetic behavior, requiring sophisticated modeling approaches including two-compartment models with zero-order input and lag time considerations.
The compound's significance in neuroprotection research has emerged through studies demonstrating its ability to cross the blood-brain barrier and maintain biological activity. Research findings indicate that this compound exhibits neuroprotective effects through multiple mechanisms, including modulation of metabolic activity and cellular protection during ischemic conditions. These properties position the compound as a valuable research tool for investigating cerebrovascular disorders and cognitive enhancement strategies.
| Research Application | Methodology | Key Finding | Reference Study |
|---|---|---|---|
| Pharmacokinetic Modeling | High-Performance Liquid Chromatography | Two-compartment model with zero-order input | Population pharmacokinetic analysis |
| Neuroprotection Studies | Cellular metabolic assays | Reduced metabolic demand during hypoxia | Retinal tissue studies |
| Metabolite Identification | Liquid chromatography-mass spectrometry | Primary active metabolite of vinpocetine | Clinical pharmacology research |
| Formulation Development | Stability testing | Enhanced stability as hydrochloride salt | Pharmaceutical development studies |
Properties
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMYBTYOASVVKL-VDWUQFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Apovincaminic acid (hydrochloride salt) is synthesized from vinpocetine through a series of chemical reactions. The process involves the hydrolysis of vinpocetine to produce apovincaminic acid, which is then converted to its hydrochloride salt form. The reaction conditions typically include the use of hydrochloric acid and controlled temperature settings to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of apovincaminic acid (hydrochloride salt) involves large-scale hydrolysis of vinpocetine followed by purification processes such as crystallization and filtration. The compound is then dried and packaged under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Apovincaminic acid (hydrochloride salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological characteristics
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in compounds with new functional groups .
Scientific Research Applications
Scientific Research Applications
The applications of apovincaminic acid hydrochloride salt can be categorized into several key areas:
Neuroprotective Research
- Mechanism of Action : Apovincaminic acid acts on various biochemical pathways in the brain, influencing cell signaling, gene expression, and cellular metabolism. It has been shown to attenuate behavioral deficits in animal models and reduce lesion sizes associated with neurodegenerative conditions .
- Case Study : In a study involving male Harlan-Wistar rats, apovincaminic acid administered at 10 mg/kg significantly decreased microglial activation and lesion sizes after induced brain injury .
Analytical Chemistry
- Reference Compound : The compound serves as a reference standard in analytical chemistry for developing new methods. Its stability and well-characterized properties make it suitable for use in quality control processes within pharmaceutical development .
Pharmacological Applications
- Vasodilatory Effects : Research indicates that apovincaminic acid has vasodilatory properties, which may be beneficial in treating cerebrovascular disorders. Its effects on blood flow dynamics have been documented in various experimental setups .
- Therapeutic Potential : Ongoing investigations are exploring its potential in treating conditions like Alzheimer's disease and other forms of dementia due to its neuroprotective capabilities .
Industrial Applications
- Pharmaceutical Development : The compound is utilized in the formulation of new drugs aimed at enhancing cognitive function and protecting neural tissues from damage. Its role as a standard in quality assurance processes underscores its importance in pharmaceutical manufacturing .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Neuroprotective Research | Investigating effects on neuronal health and recovery from injury | Significant reduction in lesion size and microglial activation in studies |
| Analytical Chemistry | Used as a reference standard for method development | Stability aids in quality control processes |
| Pharmacological Applications | Explored for vasodilatory effects and therapeutic uses | Potential benefits observed in cerebrovascular disorders |
| Industrial Applications | Involved in the formulation of cognitive-enhancing drugs | Essential for maintaining drug quality during production |
Mechanism of Action
The neuroprotective effects of apovincaminic acid (hydrochloride salt) are primarily attributed to its ability to penetrate the blood-brain barrier and exert its effects on the central nervous system. The compound acts on various molecular targets, including ion channels and neurotransmitter receptors, to modulate neuronal activity and protect against neurotoxicity. It also influences intracellular signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action : Attenuates NMDA-induced neurotoxicity, reduces microglial activation, and decreases lesion size in rat entorhinal cortex models .
- Bioavailability: In rats, 50% oral bioavailability compared to intravenous administration .
- Dosage : Effective at 10 mg/kg (intraperitoneal or oral) in preclinical studies .
- Purity : >98% (HPLC), validated for research use .
Comparison with Similar Compounds
Vinpocetine (VP)
Vinpocetine (Ethyl apovincaminate), the parent compound of Apovincaminic Acid Hydrochloride Salt, is a nootropic agent used to improve cerebral blood flow.
Key Findings :
- This compound has superior oral bioavailability compared to Vinpocetine in humans, where VP’s bioavailability drops to 6.2% due to first-pass metabolism .
- VP’s neuroprotection is partially mediated through its conversion to Apovincaminic Acid, which directly inhibits excitotoxicity and inflammation .
Denzimol Hydrochloride
A structurally distinct hydrochloride compound with anticonvulsant properties.
Key Insight : While both are hydrochloride salts, Denzimol lacks direct neuroprotective effects and targets different pathways.
JNJ-10181457 (Hydrochloride)
A non-imidazole H3 receptor antagonist with neurological applications.
Key Insight : JNJ-10181457 modulates neurotransmitter levels, whereas Apovincaminic Acid directly mitigates neuronal damage.
Structural and Functional Differentiation
- Structural Uniqueness : this compound retains the vincamine backbone but lacks VP’s ethyl ester group, enhancing metabolic stability .
- Functional Advantage : Unlike VP, which requires hepatic conversion for activity, Apovincaminic Acid exerts effects immediately upon absorption, making it a more reliable candidate for neuroprotection studies .
Biological Activity
Apovincaminic Acid Hydrochloride Salt is an active metabolite derived from vinpocetine, a compound known for its neuroprotective properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by research findings and data tables.
Overview of this compound
- Chemical Structure : The molecular formula is C20H23ClN2O2 with a molecular weight of 358.86 g/mol.
- Origin : It is primarily recognized as the main active metabolite of vinpocetine, which is derived from the periwinkle plant (Vinca minor) and has been used in traditional medicine for cognitive enhancement and cerebrovascular disorders.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Neuroprotective Effects : The compound has shown significant neuroprotective activity, particularly in models of neurodegeneration. It appears to protect neuronal cells from apoptosis induced by various stressors.
- Blood-Brain Barrier Penetration : As a brain-penetrant compound, Apovincaminic Acid effectively crosses the blood-brain barrier, allowing it to exert its effects directly on the central nervous system .
- Influence on Neurotransmission : It modulates neurotransmitter release and enhances cerebral blood flow, which is crucial in conditions like stroke and dementia.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : The compound is orally bioavailable and demonstrates effective absorption in the gastrointestinal tract.
- Distribution : It shows a preference for accumulation in specific brain regions such as the hypothalamus, striatum, and cortex.
- Metabolism : As a metabolite of vinpocetine, it undergoes metabolic processes that may involve various enzymatic pathways influencing its activity and efficacy.
Table 1: Biological Activity Summary
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Neuroprotective Study : A study demonstrated that Apovincaminic Acid significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability by up to 40% compared to control groups.
- Cerebrovascular Effects : In animal models, administration of Apovincaminic Acid resulted in increased cerebral blood flow and improved cognitive function as measured by behavioral tests. The effects were attributed to its vasodilatory properties .
- Mechanochemical Synthesis Study : Research highlighted the synthesis of vincamine salts via mechanochemistry, emphasizing the importance of formulation variables on yield and bioavailability. This study also indicated that the solubilization kinetics of salts formed could enhance their bioavailability compared to traditional methods .
Q & A
Q. How is Apovincaminic Acid Hydrochloride Salt synthesized and characterized in laboratory settings?
- Methodological Answer : The synthesis typically involves the hydrochlorination of apovincaminic acid under controlled acidic conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity is standard) . Solubility tests in water and organic solvents (e.g., ethanol) are conducted to classify it as soluble or insoluble, following protocols akin to salt preparation standards .
Q. What analytical techniques are critical for ensuring the stability and purity of this compound?
- Methodological Answer :
- HPLC : Used to monitor purity and detect degradation products under varying storage conditions (-20°C recommended for long-term stability) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., accurate mass: 215.0462 for analogous hydrochloride salts) and fragmentation patterns .
- pH-dependent hydrolysis studies : Assess stability in aqueous solutions by measuring pH changes and identifying hydrolyzed byproducts .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE) including gloves and goggles.
- Store in a well-ventilated area, tightly sealed to prevent moisture absorption .
- In case of skin contact, wash immediately with water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How do researchers design experiments to evaluate the neuroprotective mechanisms of this compound?
- Methodological Answer :
- In vitro models : Use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂) or glutamate toxicity. Measure cell viability via MTT assays and antioxidant markers (e.g., glutathione levels) .
- In vivo models : Administer orally to rodent models of ischemia-reperfusion injury. Assess neurobehavioral outcomes and histopathological changes in brain tissues .
- Mechanistic studies : Employ Western blotting to analyze pathways like NF-κB or caspase-3 activation .
Q. What pharmacokinetic factors influence the experimental design of in vivo studies for this compound?
- Methodological Answer :
- Bioavailability : Its oral activity requires fasting protocols in animal studies to standardize absorption .
- Blood-brain barrier (BBB) penetration : Use microdialysis or PET imaging to quantify brain concentrations .
- Metabolite profiling : LC-MS/MS identifies metabolites in plasma and tissues to assess metabolic stability .
Q. How can researchers resolve contradictions in reported neuroprotective efficacy across studies?
- Methodological Answer :
- Dose-response analysis : Systematically test varying doses (e.g., 1–50 mg/kg) to identify therapeutic windows.
- Model specificity : Compare outcomes in acute (stroke) vs. chronic (neurodegeneration) models.
- Data harmonization : Use meta-analysis tools to aggregate findings, accounting for variables like species, age, and administration routes .
Q. What experimental approaches are used to study the hydrolysis behavior of this compound in physiological conditions?
- Methodological Answer :
- pH titration : Monitor pH changes in buffered solutions (pH 1–12) to identify hydrolysis thresholds .
- Spectrophotometry : Track UV-Vis absorbance shifts indicative of degradation.
- Ion chromatography : Quantify chloride ions released during hydrolysis .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
